molecular formula C22H15N3O3 B10915853 6-(furan-2-yl)-3-methyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(furan-2-yl)-3-methyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10915853
M. Wt: 369.4 g/mol
InChI Key: AYUVRWQVGXOSAC-UHFFFAOYSA-N
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Description

6-(furan-2-yl)-3-methyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a furan ring, a naphthalene ring, and an oxazolo-pyridine ring, making it a unique and multifaceted molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-2-yl)-3-methyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of Oxazolo-Pyridine Core: This step involves the cyclization of a pyridine derivative with an appropriate oxazole precursor under acidic or basic conditions.

    Introduction of Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid is coupled with a halogenated oxazolo-pyridine intermediate.

    Attachment of Naphthalene Ring: The naphthalene ring is typically introduced through a nucleophilic aromatic substitution reaction, where a naphthalene derivative reacts with the oxazolo-pyridine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

6-(furan-2-yl)-3-methyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heteroatoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield a furanone derivative, while reduction of a nitro group may yield an amine derivative.

Scientific Research Applications

6-(furan-2-yl)-3-methyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical research.

    Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-(furan-2-yl)-3-methyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(furan-2-yl)-3-methyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, as it can interact with a wider range of molecular targets compared to similar compounds.

Properties

Molecular Formula

C22H15N3O3

Molecular Weight

369.4 g/mol

IUPAC Name

6-(furan-2-yl)-3-methyl-N-naphthalen-1-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H15N3O3/c1-13-20-16(12-18(19-10-5-11-27-19)24-22(20)28-25-13)21(26)23-17-9-4-7-14-6-2-3-8-15(14)17/h2-12H,1H3,(H,23,26)

InChI Key

AYUVRWQVGXOSAC-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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